Isotridecyl methacrylate
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Overview
Description
Isotridecyl methacrylate is a hydrophobic, monofunctional methacrylate monomer with the chemical formula C17H32O2. It is an ester of methacrylic acid and is commonly used as a raw material in the synthesis of polymers. This compound is known for its low glass transition temperature, making it an excellent flexible and plasticizing monomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotridecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotridecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure a high yield and purity of the final product. The reaction mixture is typically distilled to separate the this compound from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isotridecyl methacrylate undergoes various chemical reactions, including:
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as (meth)acrylic acid, acrylonitrile, and styrene
Common Reagents and Conditions
Addition Reactions: Common reagents include organic and inorganic compounds that can add across the double bond of the methacrylate group.
Polymerization: Polymerization reactions typically involve initiators such as peroxides or azo compounds under controlled temperature conditions.
Major Products Formed
Addition Reactions: The major products are various addition compounds depending on the reactants used.
Polymerization: The major products are homopolymers and copolymers with enhanced properties such as chemical resistance, impact strength, and hydrophobicity
Scientific Research Applications
Isotridecyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, low shrinkage, and chemical resistance
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of adhesives and sealants for medical devices.
Industry: Applied in the production of coatings, adhesives, and high solids acrylic polyols for automotive coatings
Mechanism of Action
The mechanism of action of isotridecyl methacrylate involves its ability to undergo polymerization and addition reactions. The methacrylate group in the compound allows it to form covalent bonds with other monomers, leading to the formation of polymers with desired properties. The hydrophobic nature of this compound imparts water resistance and flexibility to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
- Isodecyl methacrylate
- Isobornyl methacrylate
- Lauryl methacrylate
Comparison
Isotridecyl methacrylate is unique due to its long hydrophobic tail, which provides superior flexibility and impact resistance compared to other methacrylate monomers. Its low glass transition temperature makes it an excellent choice for applications requiring flexibility and plasticization .
Properties
CAS No. |
94247-05-9 |
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Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
11-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3 |
InChI Key |
XWQPYRZLNKQZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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